molecular formula C18H12N2O2 B2531009 2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione CAS No. 301227-55-4

2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione

Cat. No.: B2531009
CAS No.: 301227-55-4
M. Wt: 288.306
InChI Key: JFDGJKJWPSCYBK-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione is a heterocyclic compound that belongs to the benzo[de]isoquinoline-1,3-dione family. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine or hydrazine . The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetonitrile for a specified duration . The product is then purified through recrystallization from a mixture of benzene and petroleum ether .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to interact with dopamine receptors, potentially modulating their activity . The compound’s structure allows it to bind to these receptors, influencing their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in chemosensing and as a potential therapeutic agent.

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-17-14-7-1-5-13-6-2-8-15(16(13)14)18(22)20(17)11-12-4-3-9-19-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDGJKJWPSCYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331795
Record name 2-(pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301227-55-4
Record name 2-(pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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